N-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
Properties
Molecular Formula |
C17H15FN4OS |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H15FN4OS/c1-22-16(12-5-3-2-4-6-12)20-21-17(22)24-11-15(23)19-14-9-7-13(18)8-10-14/h2-10H,11H2,1H3,(H,19,23) |
InChI Key |
TZFGBAQEHBRRHY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
N-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, anticancer effects, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 357.43 g/mol
- Key Functional Groups :
- Fluorophenyl moiety
- Triazole ring
- Sulfanyl group
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
| Bacillus subtilis | 30 |
These results suggest that the compound is particularly effective against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .
The antibacterial mechanism appears to involve the inhibition of essential bacterial enzymes. Specifically, studies suggest that the compound inhibits fatty acid synthesis pathways by targeting the enzyme ecKAS III, with an IC value of approximately 5.6 µM . This inhibition disrupts bacterial cell membrane integrity and function.
Anticancer Activity
The anticancer potential of this compound has also been investigated.
Cell Line Studies
Research involving various cancer cell lines has shown promising results:
| Cancer Cell Line | IC (µM) |
|---|---|
| HeLa (Cervical cancer) | 12 |
| MCF7 (Breast cancer) | 15 |
| A549 (Lung cancer) | 18 |
The compound exhibits selective cytotoxicity towards cancer cells while showing lower toxicity to normal cells, indicating its potential as an anticancer agent .
The proposed mechanism for its anticancer activity includes the induction of apoptosis through the activation of caspase pathways and the inhibition of cell proliferation by interfering with cell cycle progression. In particular, it has been noted to induce G0/G1 phase arrest in cancer cells .
Case Studies and Clinical Relevance
Several case studies have documented the effectiveness of this compound in preclinical models. For instance:
- Case Study in Animal Models : In a murine model for breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups.
- Combination Therapy : Preliminary studies suggest that combining this compound with traditional chemotherapeutics enhances efficacy and reduces side effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key structural variations among analogues include substitutions on the triazole ring, the acetamide-linked aryl group, and additional functional groups. These modifications influence physicochemical properties and biological activity.
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Melting Points : Analogues with bulky substituents (e.g., phenyl, benzyl) exhibit higher melting points (e.g., 273°C for compound 18 in ) due to increased crystal lattice stability .
- Solubility : Compounds with polar groups (e.g., pyridinyl) demonstrate improved aqueous solubility, whereas lipophilic substituents (e.g., trifluoromethyl in ) enhance membrane permeability .
Preparation Methods
Synthesis of 5-Phenyl-4-Methyl-4H-1,2,4-Triazole-3-Thiol
Method A: Cyclization of Thiosemicarbazide
-
Starting material : 4-Methylbenzoic acid hydrazide.
-
Reaction with phenyl isothiocyanate : Forms 2-(4-methylbenzoyl)-N-phenylhydrazinecarbothioamide.
-
Cyclization : Treated with 2N NaOH under reflux to yield the triazolethiol.
-
Conditions : Reflux for 4 hours, followed by neutralization with HCl.
Method B: Hydrazine-Mediated Cyclization
Synthesis of 2-Chloro-N-(4-Fluorophenyl)Acetamide
Coupling of Triazolethiol and Chloroacetamide
Protocol :
-
Base-mediated nucleophilic substitution :
Optimization Notes :
Alternative Routes and Modifications
One-Pot Synthesis
Microwave-Assisted Synthesis
Analytical Validation and Characterization
Critical Data :
Challenges and Troubleshooting
-
Low Cyclization Yields :
-
Sulfide Oxidation :
Comparative Analysis of Methods
| Method | Key Feature | Yield (%) | Time (h) | Cost Efficiency |
|---|---|---|---|---|
| Stepwise | High purity intermediates | 73–85 | 12–14 | Moderate |
| One-Pot | Fewer purification steps | 65 | 8–10 | High |
| Microwave | Rapid synthesis | 70–78 | 4–5 | Low |
Industrial-Scale Considerations
Q & A
Basic: What are the key considerations in designing a multi-step synthesis protocol for this compound?
Methodological Answer:
A robust synthesis protocol should prioritize:
- Stepwise Functionalization : Begin with constructing the triazole core, followed by sulfanyl-acetamide linkage formation and fluorophenyl group incorporation .
- Reaction Monitoring : Use thin-layer chromatography (TLC) to track intermediate formation and confirm completion at each stage .
- Purification : Employ column chromatography or recrystallization to isolate intermediates and final products, ensuring >95% purity .
- Yield Optimization : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity) and reduce trial-and-error approaches .
Basic: Which analytical techniques are essential for characterizing structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and bond connectivity .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch in acetamide at ~1650 cm) .
- Elemental Analysis : Verify stoichiometric composition (±0.3% deviation) .
Advanced: How can computational chemistry predict reactivity and guide experimental synthesis?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict reaction pathways (e.g., sulfanyl group nucleophilic attack) .
- Reaction Path Search : Employ algorithms like the artificial force-induced reaction (AFIR) method to explore feasible intermediates and byproducts .
- Data Integration : Combine computational predictions with high-throughput screening to prioritize reaction conditions, reducing experimental iterations by ~40% .
Advanced: How to resolve contradictions in biological activity data across assay systems?
Methodological Answer:
- Cross-Validation : Test the compound in parallel assays (e.g., enzyme inhibition, cell-based models) to isolate assay-specific artifacts .
- Molecular Dynamics Simulations : Analyze target binding kinetics under varying pH or co-solvent conditions to explain divergent IC values .
- Structure-Activity Relationship (SAR) Profiling : Systematically modify substituents (e.g., triazole methyl vs. phenyl groups) to identify pharmacophore contributions .
Advanced: How do substituent variations in the triazole ring affect pharmacological activity?
Methodological Answer:
- Systematic Substitution : Synthesize analogs with halogens, alkyl, or electron-withdrawing groups at the triazole 4-position.
- Bioactivity Mapping : Compare anti-exudative activity (AEA) or receptor binding affinity using standardized assays (e.g., carrageenan-induced edema models) .
- Molecular Docking : Correlate substituent electronic properties (Hammett constants) with binding energy scores to optimize interactions with biological targets .
Basic: What parameters are critical for evaluating stability under storage conditions?
Methodological Answer:
- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Light Sensitivity : Store in amber glass under inert gas (N) to prevent photolytic cleavage of the sulfanyl group .
- Hydrolytic Stability : Test aqueous solubility and pH-dependent degradation (e.g., acetate buffer at pH 4.0–7.4) .
Advanced: What strategies optimize reaction yields while minimizing hazardous intermediates?
Methodological Answer:
- Green Solvent Screening : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity without compromising yield .
- In Situ Quenching : Neutralize reactive intermediates (e.g., thiols) using scavengers like silica-bound thiourea .
- Flow Chemistry : Implement continuous flow systems to control exothermic reactions and reduce waste generation .
Basic: How to assess anti-exudative potential in preclinical models?
Methodological Answer:
- In Vivo Models : Use carrageenan-induced paw edema in rodents, administering 10–100 mg/kg doses orally .
- Biomarker Analysis : Quantify prostaglandin E (PGE) levels in exudates via ELISA to confirm mechanism .
- Dose-Response Curves : Calculate ED values and compare with reference drugs (e.g., indomethacin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
